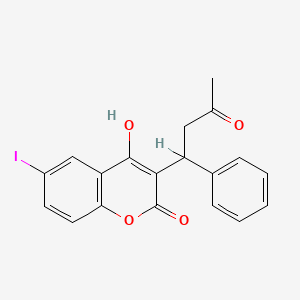![molecular formula C12H12N2O3S B13738413 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime is a heterocyclic compound with a molecular formula of C12H12N2O3S. This compound is known for its unique structural features, which include a phenylsulfonyl group attached to a pyrrole ring, and an oxime functional group. It is used as a building block in various organic syntheses and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime typically involves the following steps:
Formation of 1-(phenylsulfonyl)pyrrole: This intermediate is prepared by reacting pyrrole with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyrrole derivatives.
Scientific Research Applications
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime involves its interaction with specific molecular targets. The phenylsulfonyl group can act as a directing group, facilitating reactions at specific sites on the molecule. The oxime group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
1-[1-(Phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime can be compared with similar compounds such as:
1-(Phenylsulfonyl)pyrrole: Lacks the oxime group, making it less versatile in certain reactions.
1-(Phenylsulfonyl)-1H-pyrrole-3-sulfonyl chloride: Contains a sulfonyl chloride group, which can undergo different substitution reactions compared to the oxime group.
The uniqueness of this compound lies in its combination of the phenylsulfonyl and oxime groups, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(NZ)-N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3/b13-10- |
InChI Key |
FWFDXRHPTWTMFF-RAXLEYEMSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



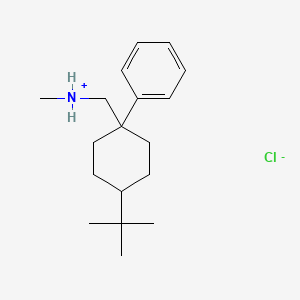
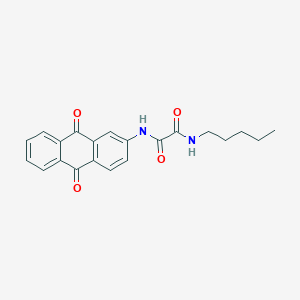
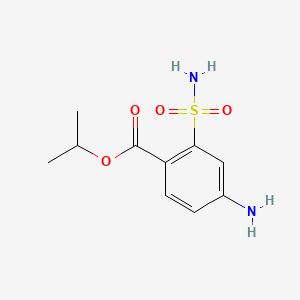
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
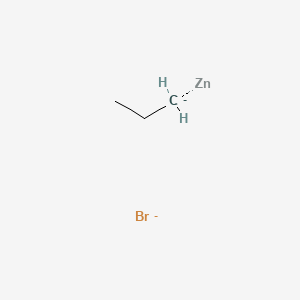
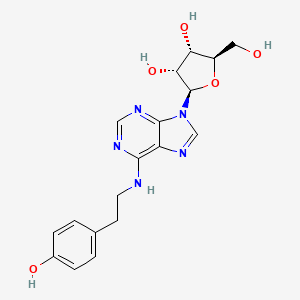
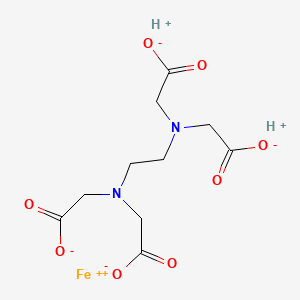

![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
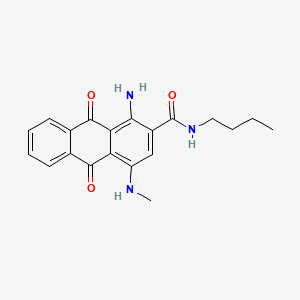
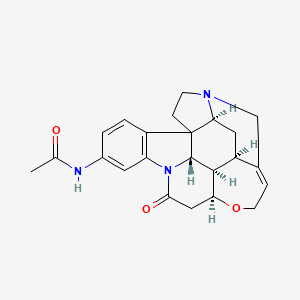
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
